BenchChemオンラインストアへようこそ!

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

physicochemical properties molecular weight lead optimization

This 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7) is a structurally differentiated analog within the triazolo[4,3-b]pyridazine scaffold, featuring a 6-chloro-3-pyridinylmethyl substituent at the critical 7-position vector. The chlorine atom enables halogen-bonding interactions absent in non-halogenated 7-benzyl analogs, making it uniquely suited for comparative SAR studies against c-Met, Pim-1, and BRD4 targets. This compound offers a distinct pyridinyl nitrogen placement for probing kinase hinge-region interactions and can serve as a comparator in metabolic stability assays to quantify the impact of chlorine substitution on intrinsic clearance. Generic substitution with alternate 7-substituted analogs is inadvisable without matched assay data.

Molecular Formula C13H12ClN5
Molecular Weight 273.72
CAS No. 866138-12-7
Cat. No. B2544917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
CAS866138-12-7
Molecular FormulaC13H12ClN5
Molecular Weight273.72
Structural Identifiers
SMILESCC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl
InChIInChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3
InChIKeyRPWCJIDBBBPSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7): Chemical Class and Procurement-Relevant Baseline


7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7) is a synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine family, a scaffold investigated for kinase inhibition (c-Met, Pim-1, BRD4) and GABA-A receptor modulation [1]. The compound has a molecular formula of C₁₃H₁₂ClN₅ and a molecular weight of 273.72 g/mol . Its structure features a 6,8-dimethyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core with a 6-chloro-3-pyridinylmethyl substituent at the 7-position. The compound is currently available through commercial research chemical suppliers at purities of approximately 95%, and no published primary research articles or patents specifically profiling this compound were identified in the accessible literature at the time of this evidence guide preparation [2].

Why Generic Substitution Within the Triazolo[4,3-b]pyridazine Class Fails for 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7)


The triazolo[4,3-b]pyridazine scaffold has been validated as a privileged core for kinase inhibition (c-Met IC₅₀ values as low as 0.163 μM) and bromodomain targeting (micromolar-range IC₅₀ values) [1]. However, the pharmacological profile of this compound class is exquisitely sensitive to the nature and position of substituents. The 7-position substituent in particular serves as a critical vector for target engagement; minor modifications (e.g., benzyl vs. pyridinylmethyl vs. halogenated benzyl) can profoundly alter kinase selectivity, bromodomain affinity, and physicochemical properties [2]. The 6-chloro-3-pyridinylmethyl group at the 7-position of CAS 866138-12-7 introduces a chlorine atom capable of halogen-bonding interactions that are absent in non-halogenated analogs such as 7-benzyl-3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine [3]. Generic substitution with a different 7-substituted triazolo[4,3-b]pyridazine is therefore inadvisable without explicit, assay-matched comparative data confirming equivalent target engagement and selectivity.

Quantitative Differentiation Evidence for 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7) vs. Comparators


Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Core Scaffold

CAS 866138-12-7 (MW 273.72 g/mol; 19 heavy atoms) introduces a significantly larger and more polarizable substituent at the 7-position compared to the unsubstituted core scaffold 6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 18591-75-8; MW 148.17 g/mol; 11 heavy atoms) . The 6-chloro-3-pyridinylmethyl moiety adds 125.55 g/mol of additional mass and contributes a chlorine atom with a polarizability of approximately 2.18 ų, absent in the core scaffold. This mass increase is consistent with the typical molecular weight range of fragment-to-lead optimization campaigns targeting kinases, where MW between 250–350 is preferred for balancing target affinity and pharmacokinetic properties [1]. The presence of the chlorine atom also introduces the potential for halogen-bonding interactions with backbone carbonyls in kinase hinge regions, a feature absent in the unsubstituted core.

physicochemical properties molecular weight lead optimization

Substituent Electronic Profile Differentiation: 6-Chloro-3-pyridinyl vs. 4-Chlorobenzyl and Benzyl Analogs

The 6-chloro-3-pyridinylmethyl substituent at the 7-position of CAS 866138-12-7 contains a pyridine nitrogen atom in the meta position relative to the methylene linker, whereas closely related analogs such as 7-(4-chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS not independently verified) contain a phenyl ring with a para-chloro substituent and no heteroatom in the ring . This pyridine nitrogen introduces an H-bond acceptor capability (estimated pKₐ of conjugate acid ~5.2) that is absent in carbocyclic benzyl analogs, and also modulates the electron density of the aromatic ring (Hammett σₘ for pyridinyl nitrogen ≈ 0.23 vs. σₚ for chlorine ≈ 0.23, but with reversed electronic directionality) [1]. In the context of triazolo[4,3-b]pyridazine BRD4 bromodomain inhibitors, the nature of the aromatic substituent at positions analogous to the 7-substituent significantly affected inhibitory potency, with micromolar-range IC₅₀ shifts observed upon aryl substituent modification [2].

electronic effects halogen bonding structure-activity relationships

Predicted Lipophilicity Differentiation vs. Unsubstituted Core Scaffold

The addition of the 6-chloro-3-pyridinylmethyl group substantially increases the predicted lipophilicity of CAS 866138-12-7 compared to the unsubstituted 6,8-dimethyl core scaffold. Based on the triazolo[4,3-b]pyridazine series characterized in the RSC Advances 2024 study, where compound 4g (which contains a 4-chlorophenyl-substituted hydrazone-containing moiety) exhibited a calculated LogP of approximately 3.53 [1], CAS 866138-12-7 is predicted to have a LogP in the range of 2.5–3.5, compatible with oral bioavailability guidelines (Lipinski Rule of 5: LogP ≤ 5) [2]. The unsubstituted 6,8-dimethyl core (MW 148, containing only C, H, N) is expected to have a substantially lower LogP (estimated ≤ 1.0), potentially limiting membrane permeability in cellular assays. The 6-chloro substituent on the pyridine ring also provides a halogen handle for potential metabolic or synthetic elaboration.

lipophilicity LogP drug-likeness ADME

Recommended Research Application Scenarios for 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 866138-12-7)


Kinase Inhibitor Fragment-to-Lead SAR Exploration at the 7-Position

The triazolo[4,3-b]pyridazine scaffold has demonstrated dual c-Met/Pim-1 inhibitory activity with IC₅₀ values of 0.163 μM and 0.283 μM, respectively, for optimized analogs (compound 4g) in the RSC Advances 2024 study [1]. CAS 866138-12-7, bearing a 6-chloro-3-pyridinylmethyl group at the 7-position, provides a structurally differentiated vector for exploring kinase hinge-region interactions compared to previously characterized 7-substituted analogs. The 6-chloropyridinyl group may engage in halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region, a binding mode not accessible to non-halogenated 7-benzyl or 7-alkyl analogs. This compound is suitable for use as a comparator in parallel SAR campaigns alongside 7-(4-chlorobenzyl) and 7-(2-chloro-6-fluorobenzyl) analogs to establish the contribution of pyridinyl nitrogen placement to kinase selectivity profiles [2].

BRD4 Bromodomain Inhibitor Scaffold Diversification

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a bromodomain inhibitor chemotype, with crystal structures of BRD4 BD1 in complex with four selected inhibitors confirming binding at micromolar IC₅₀ values (Scientific Reports, 2023) [1]. CAS 866138-12-7 offers a distinct substitution pattern (6,8-dimethyl core with 6-chloro-3-pyridinylmethyl at the 7-position) not represented in the four co-crystallized inhibitors from that study. The compound may serve as a starting point for further elaboration at the 3-position of the triazolo[4,3-b]pyridazine ring or on the pyridine ring to improve BRD4 BD1/BD2 selectivity and affinity. Its use in AlphaScreen or thermal shift assays against BRD4 tandem bromodomains would establish whether the 6-chloro-3-pyridinylmethyl group confers any selectivity advantage over the previously characterized aryl-substituted triazolo[4,3-b]pyridazine BRD4 inhibitors [1].

Physicochemical and Metabolic Stability Profiling of Halogenated Triazolo[4,3-b]pyridazine Analogs

CAS 866138-12-7 (MW 273.72, containing one chlorine atom) falls within an attractive lead-like chemical space for oral bioavailability optimization [1]. The chlorine atom at the 6-position of the pyridine ring provides a site for potential oxidative metabolism (CYP450-mediated), while also offering a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination). This compound can be used in comparative metabolic stability assays (human or mouse liver microsomes) alongside non-chlorinated 7-benzyl analogs to quantify the impact of chlorine substitution on intrinsic clearance and metabolite identification. The pyridine nitrogen may also influence solubility and permeability in a pH-dependent manner due to its weakly basic character, providing a useful comparator for evaluating the impact of heteroatom incorporation on the developability profile of triazolo[4,3-b]pyridazine-based chemical probes [2].

Chemical Probe and Tool Compound Development for Target Identification Studies

Given the triazolo[4,3-b]pyridazine scaffold's established engagement with multiple kinase targets (c-Met, Pim-1) and bromodomain proteins (BRD4), CAS 866138-12-7 represents a 7-position-diversified analog suitable for incorporation into a focused chemical probe library [1]. The 6-chloro substituent on the pyridine ring enables potential future bioconjugation or affinity chromatography applications after chlorine displacement or further functionalization. In chemoproteomics or cellular thermal shift assay (CETSA) campaigns aimed at deconvoluting the target engagement profile of triazolo[4,3-b]pyridazine-based compounds, this analog can serve as a structurally distinct probe to assess whether target engagement patterns are conserved or altered by 7-position substituent identity, thereby informing the selectivity profile of the chemotype [2].

Quote Request

Request a Quote for 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.